molecular formula C20H23N3O B5917087 N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-4-phenyl-1-piperazinamine

N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-4-phenyl-1-piperazinamine

Cat. No. B5917087
M. Wt: 321.4 g/mol
InChI Key: TYKRZRJFFMEOJU-ZOYVTTDVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-4-phenyl-1-piperazinamine, also known as MPMP, is a piperazine derivative that has gained significant attention in the scientific community for its potential use as a therapeutic agent. This compound has been shown to possess a range of biochemical and physiological effects, making it a promising candidate for further research and development.

Mechanism of Action

The mechanism of action of N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-4-phenyl-1-piperazinamine is not yet fully understood, but it is believed to act through the modulation of various cellular signaling pathways. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, as well as to promote the clearance of toxic proteins in neurodegenerative diseases.
Biochemical and Physiological Effects
N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-4-phenyl-1-piperazinamine has been shown to possess a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-4-phenyl-1-piperazinamine has several advantages as a research tool, including its relatively low cost and ease of synthesis. However, its potential toxicity and limited availability may pose challenges for some research applications.

Future Directions

There are several potential future directions for research on N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-4-phenyl-1-piperazinamine. One area of interest is in the development of more potent and selective derivatives of N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-4-phenyl-1-piperazinamine for use as therapeutic agents. Additionally, further studies are needed to elucidate the mechanism of action of N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-4-phenyl-1-piperazinamine and to determine its potential for use in the treatment of a range of diseases.

Synthesis Methods

N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-4-phenyl-1-piperazinamine can be synthesized through a multi-step process involving the reaction of 2-methoxybenzaldehyde with propargylamine, followed by the addition of benzylamine and subsequent reduction with sodium borohydride. The resulting product is then treated with piperazine to yield N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-4-phenyl-1-piperazinamine.

Scientific Research Applications

N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-4-phenyl-1-piperazinamine has been the subject of numerous scientific studies, with researchers investigating its potential as a therapeutic agent for a range of conditions. One area of interest is in the treatment of cancer, where N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-4-phenyl-1-piperazinamine has been shown to inhibit the growth of cancer cells in vitro. Other studies have looked at its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(Z,E)-3-(2-methoxyphenyl)-N-(4-phenylpiperazin-1-yl)prop-2-en-1-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O/c1-24-20-12-6-5-8-18(20)9-7-13-21-23-16-14-22(15-17-23)19-10-3-2-4-11-19/h2-13H,14-17H2,1H3/b9-7+,21-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYKRZRJFFMEOJU-ZOYVTTDVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC=NN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/C=N\N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z,E)-3-(2-methoxyphenyl)-N-(4-phenylpiperazin-1-yl)prop-2-en-1-imine

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